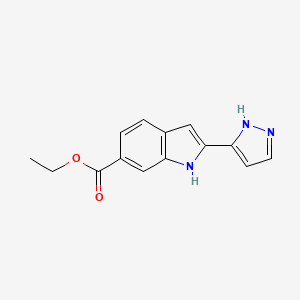![molecular formula C28H42N10 B14203560 4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] CAS No. 908140-93-2](/img/structure/B14203560.png)
4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is a complex organic compound characterized by its unique structure, which includes a piperazine core linked to pyrimidine rings substituted with pyrrolidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 2,6-dichloropyrimidine in the presence of a base, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Piperazine-1,4-diyl)dianiline
- 2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]
- 1,4-Bis(acryloyl)piperazine
Uniqueness
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
908140-93-2 |
|---|---|
Molekularformel |
C28H42N10 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
4-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C28H42N10/c1-2-10-33(9-1)23-21-25(31-27(29-23)37-13-5-6-14-37)35-17-19-36(20-18-35)26-22-24(34-11-3-4-12-34)30-28(32-26)38-15-7-8-16-38/h21-22H,1-20H2 |
InChI-Schlüssel |
TVHYVPBPGBLKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)
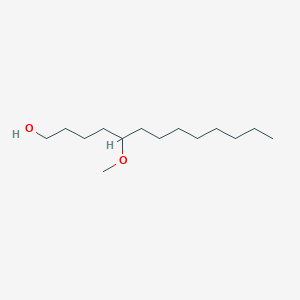


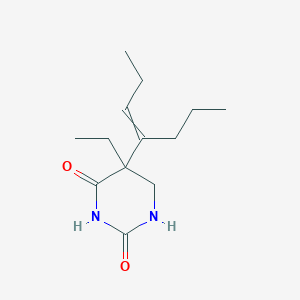
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
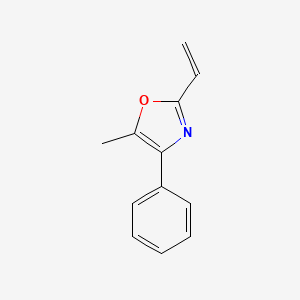
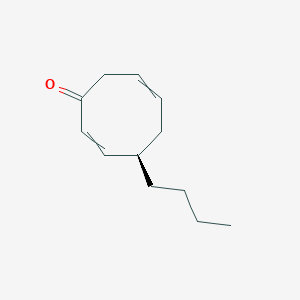
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
